

Thermodynamic Properties of C₁₀H₂₂ Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethyloctane

Cat. No.: B098873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of decane (C₁₀H₂₂) and its isomers. Decane, with its 75 structural isomers, serves as a crucial model for understanding the impact of molecular structure on thermodynamic stability and behavior, information that is paramount in fields ranging from fuel development to computational chemistry and drug design. This document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates the logical relationships between isomeric structures and their thermodynamic characteristics.

Core Thermodynamic Properties of Selected C₁₀H₂₂ Isomers

The thermodynamic properties of alkanes are fundamentally influenced by their molecular structure. Increased branching generally leads to a decrease in the standard enthalpy of formation (a more negative value), indicating greater thermodynamic stability. This is attributed to factors such as improved intramolecular van der Waals forces and changes in zero-point vibrational energy. However, this trend is not always monotonic and can be influenced by steric hindrance in highly branched isomers.

The following tables summarize the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and isobaric heat capacity (C_p) for n-decane and a selection of its branched

isomers at 298.15 K. These isomers have been chosen to represent varying degrees and types of branching, offering a comparative overview.

Table 1: Standard Enthalpy of Formation (Gas Phase) of Selected C₁₀H₂₂ Isomers at 298.15 K

Isomer Name	CAS Number	$\Delta_f H^\circ$ (kJ/mol)
n-Decane	124-18-5	-249.7 ± 1.1 [1]
2-Methylnonane	871-83-0	-255.0 ± 2.4
2,2-Dimethyloctane	15869-87-1	-266.3 ± 2.8
2,3,4-Trimethylheptane	52896-95-4	-261.1 ± 2.9

Table 2: Standard Molar Entropy (Gas Phase) of Selected C₁₀H₂₂ Isomers at 298.15 K

Isomer Name	CAS Number	S° (J/mol·K)
n-Decane	124-18-5	545.8 ± 1.1 [1]
2-Methylnonane	871-83-0	536.4 ± 4.2
2,2-Dimethyloctane	15869-87-1	519.2 ± 4.2
2,3,4-Trimethylheptane	52896-95-4	515.9 ± 4.2

Table 3: Isobaric Heat Capacity (Gas Phase) of Selected C₁₀H₂₂ Isomers at 298.15 K

Isomer Name	CAS Number	C_p (J/mol·K)
n-Decane	124-18-5	233.1 ± 0.6 [1]
2-Methylnonane	871-83-0	231.4 ± 2.1
2,2-Dimethyloctane	15869-87-1	229.7 ± 2.1
2,3,4-Trimethylheptane	52896-95-4	228.9 ± 2.1

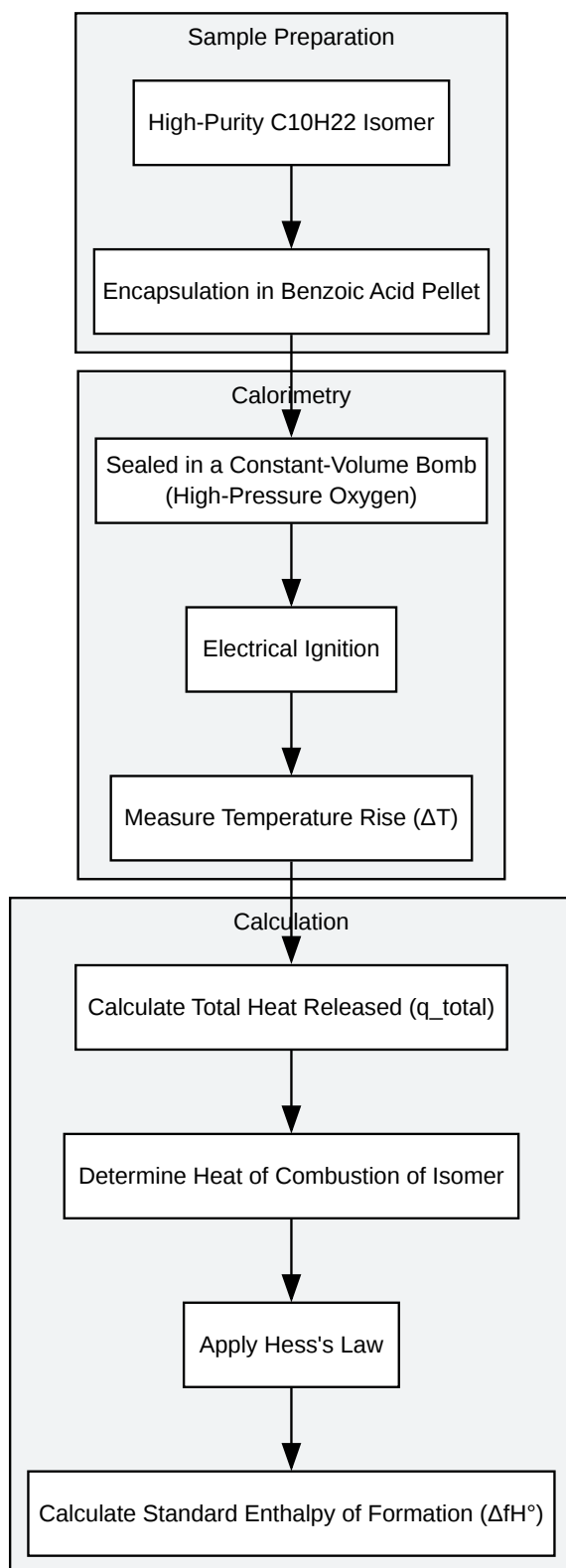
Experimental Determination of Thermodynamic Properties

The precise and accurate determination of the thermodynamic properties of C₁₀H₂₂ isomers relies on a suite of well-established experimental techniques. These methodologies are crucial for validating computational models and providing benchmark data for chemical engineering applications.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of decane isomers is typically determined indirectly through combustion calorimetry.

Experimental Workflow: Combustion Calorimetry



[Click to download full resolution via product page](#)

Workflow for determining enthalpy of formation via combustion calorimetry.

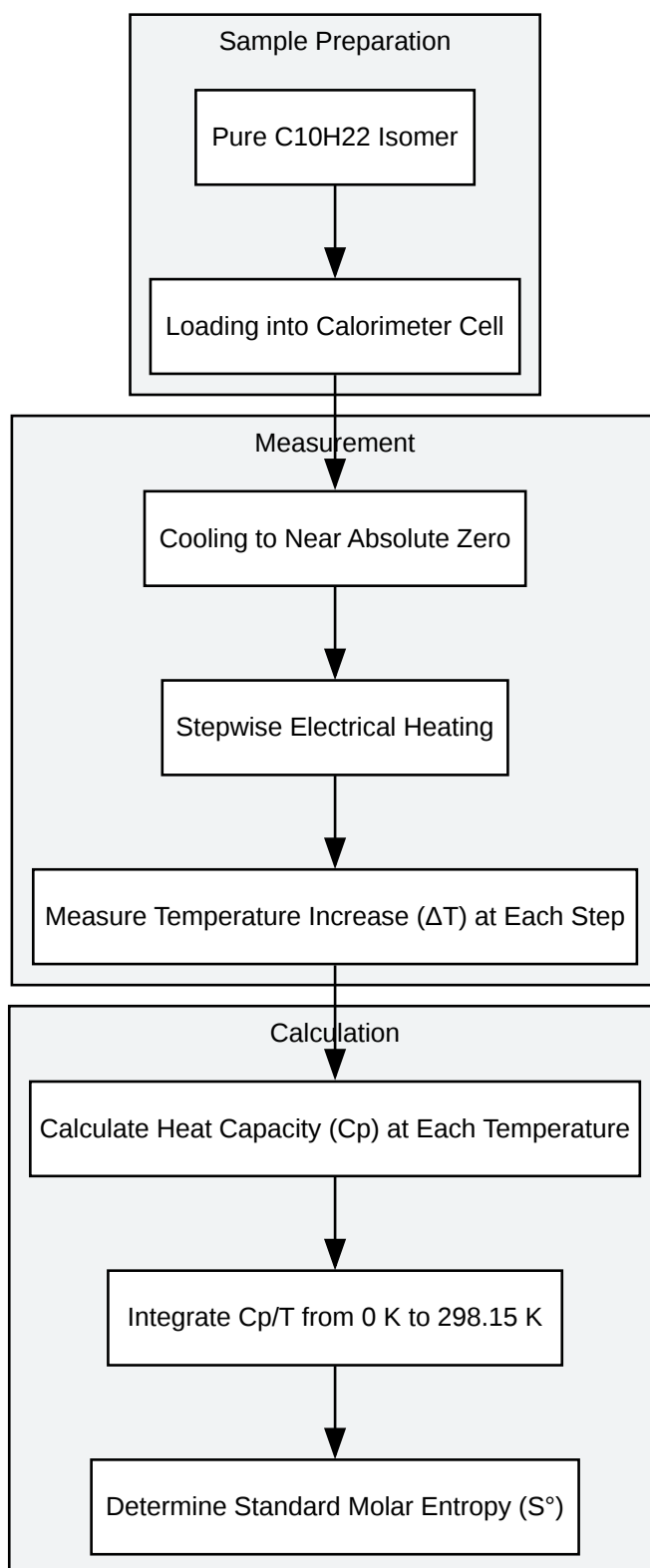
Methodology:

- **Sample Preparation:** A precisely weighed sample of the high-purity C₁₀H₂₂ isomer is encapsulated in a combustible container, often a benzoic acid pellet, which serves as a combustion promoter and has a well-known heat of combustion.
- **Calorimetry:** The encapsulated sample is placed in a constant-volume bomb calorimeter, which is then sealed and pressurized with a high-pressure pure oxygen atmosphere. The bomb is submerged in a known mass of water in an insulated container. The sample is ignited electrically.
- **Temperature Measurement:** The temperature of the water is monitored with high precision before and after combustion. The temperature rise (ΔT) is used to calculate the total heat released during the combustion process.
- **Calculation:** The heat of combustion of the isomer is determined by subtracting the heat contributions from the ignition fuse and the benzoic acid from the total heat released.
- **Hess's Law Application:** The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion of the isomer with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is the primary method for determining the heat capacity of C₁₀H₂₂ isomers over a range of temperatures. From these heat capacity measurements, the standard entropy can be calculated.

Experimental Workflow: Adiabatic Calorimetry



[Click to download full resolution via product page](#)

Workflow for determining heat capacity and entropy via adiabatic calorimetry.

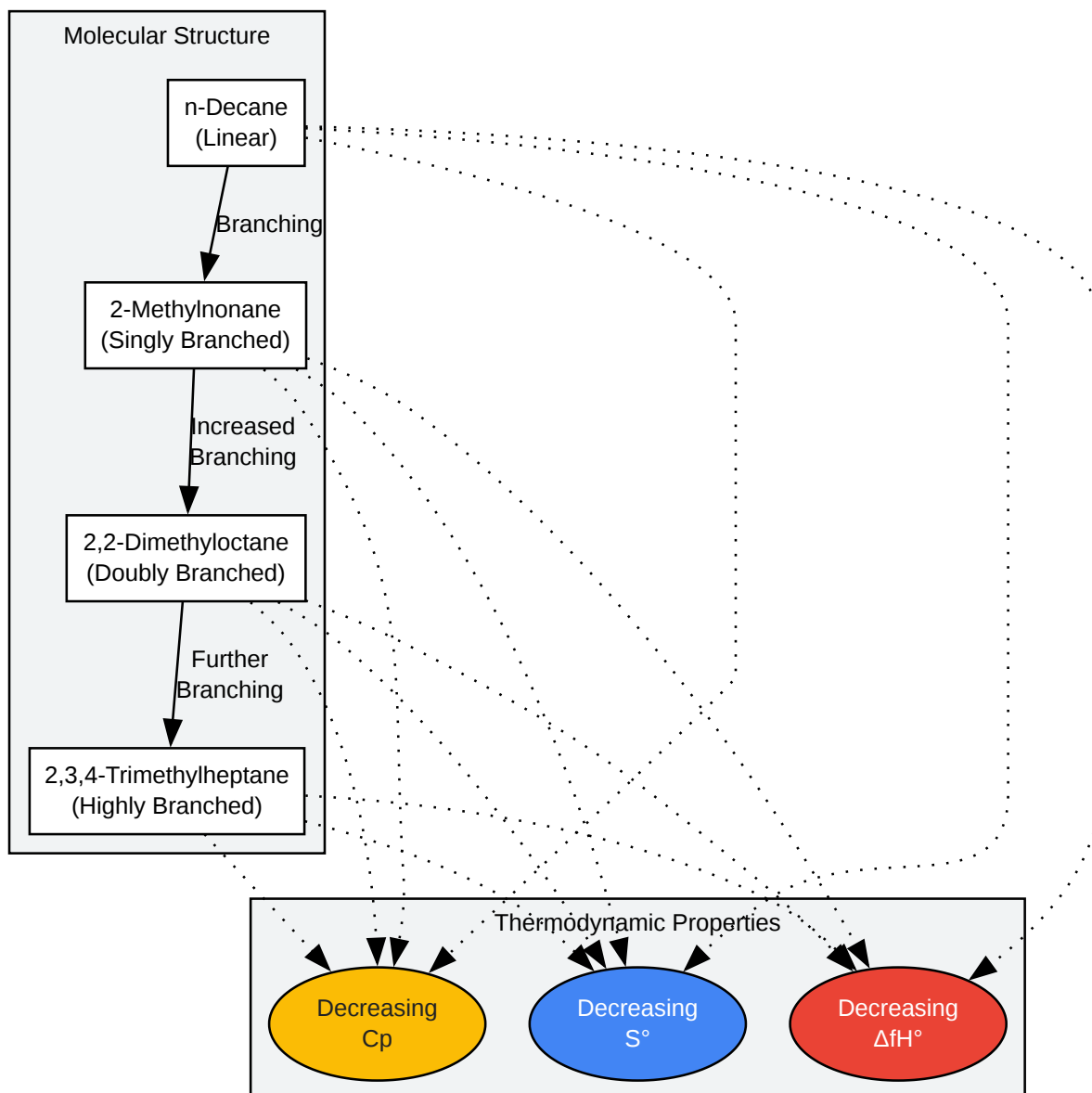
Methodology:

- **Sample Preparation and Loading:** A known mass of the purified C₁₀H₂₂ isomer is sealed in a calorimeter cell.
- **Measurement:** The calorimeter cell is cooled to a very low temperature, approaching absolute zero. A precisely measured amount of electrical energy is then introduced to the sample in a stepwise manner, causing a small increase in temperature. The temperature is allowed to equilibrate before the next energy input. This process is repeated up to and beyond the standard temperature of 298.15 K. The entire apparatus is maintained under adiabatic conditions to prevent heat loss to the surroundings.
- **Heat Capacity Calculation:** The heat capacity (C_p) at each temperature is calculated from the amount of electrical energy added and the resulting temperature rise.
- **Entropy Calculation:** The standard molar entropy (S°) at 298.15 K is determined by integrating the heat capacity data as a function of temperature (C_p/T) from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

Structure-Property Relationships

The degree of branching in decane isomers has a predictable effect on their thermodynamic properties. This relationship can be visualized as a logical hierarchy.

Logical Relationship: Branching and Thermodynamic Properties



[Click to download full resolution via product page](#)

Impact of increased branching on the thermodynamic properties of C₁₀H₂₂ isomers.

This diagram illustrates that as the degree of branching increases from the linear n-decane to the more compact, highly branched isomers, there is a general trend of decreasing standard enthalpy of formation, standard molar entropy, and isobaric heat capacity. The more compact structures of branched isomers lead to lower entropy due to reduced conformational freedom.

Conclusion

The thermodynamic properties of C₁₀H₂₂ isomers are intricately linked to their molecular architecture. This guide has provided a consolidated overview of key thermodynamic data for a representative set of these isomers, detailed the rigorous experimental methodologies employed for their determination, and visualized the fundamental relationships between structure and thermodynamic stability. For professionals in research, science, and drug development, a thorough understanding of these principles is indispensable for the accurate modeling and prediction of chemical behavior in a wide array of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Thermodynamic Properties of C₁₀H₂₂ Isomers: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098873#thermodynamic-properties-of-c10h22-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com